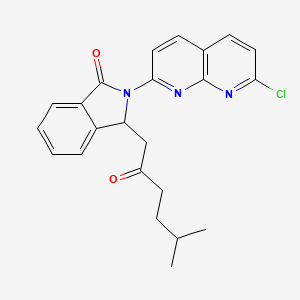

Pagoclone

Cat. No. B1678286

Key on ui cas rn:

133737-32-3

M. Wt: 407.9 g/mol

InChI Key: HIUPRQPBWVEQJJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05498716

Procedure details

118.3 g of the salt of (+)-ephedrine and (±)-2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid and 1700 cm3 of methylene chloride are introduced into a 2.5 liter reactor. The organic solution is washed, at 20° C., with 400 cm3 of a 0.5N aqueous hydrochloric acid solution and then with 400 cm3 of distilled water. The organic phase is dehydrated by azeotropic distillation at 20° C. under reduced pressure (250 mm of mercury; 33.3 kPa). The volume of the organic phase is adjusted to 1700 cm3 by addition of dry methylene chloride, 95.2 g of imidazole are then added and then, over 10 minutes, 25 cm3 of thionyl chloride. The suspension is heated at 40° C. for 30 minutes, then cooled to 20° C. and washed with 2 times 700 cm3 of distilled water. The methylene chloride is removed by distillation at atmospheric pressure while adding, to keep the volume constant, 2500 cm3 of absolute ethanol. When the temperature of the vapour reaches 78° C., the distillation is halted and 4 g of decolorizing charcoal in suspension in 20 cm3 of absolute ethanol are then added. The mixture is left for 30 minutes at 78° C. and then filtered while hot. The decolorizing charcoal is rinsed with 200 cm3 of ethanol at 77° C. The wash and the filtrate are combined and then cooled, at a rate of 20° C./hour, to a temperature of 10° C. The suspension is filtered. The precipitate is washed with 3 times 140 cm3 of absolute ethanol at 10° C. and then dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa). The slightly yellow product obtained (68.9 g) is recrystallized from 1400 cm3 of ethanol at reflux. After cooling to 10° C., the suspension is filtered. The precipitate is washed with 3 times 100 cm3 of absolute ethanol at 10° C. and then dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa). 65.1 g of (+)-2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone are thus obtained in the form of a fluffy white product whose characteristics are the following:

[Compound]

Name

salt

Quantity

118.3 g

Type

reactant

Reaction Step One

Name

(±)-2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C[C@@H](NC)[C@@H](O)C1C=CC=CC=1.[Cl:13][C:14]1[N:23]=[C:22]2[C:17]([CH:18]=[CH:19][C:20]([NH:24][CH:25]([C:34]3[CH:42]=[CH:41][CH:40]=[CH:39][C:35]=3[C:36](O)=[O:37])[CH2:26][C:27](=[O:33])[CH2:28][CH2:29][CH:30]([CH3:32])[CH3:31])=[N:21]2)=[CH:16][CH:15]=1>C(Cl)Cl>[Cl:13][C:14]1[N:23]=[C:22]2[C:17]([CH:18]=[CH:19][C:20]([N:24]3[CH:25]([CH2:26][C:27](=[O:33])[CH2:28][CH2:29][CH:30]([CH3:31])[CH3:32])[C:34]4[C:35](=[CH:39][CH:40]=[CH:41][CH:42]=4)[C:36]3=[O:37])=[N:21]2)=[CH:16][CH:15]=1

|

Inputs

Step One

[Compound]

|

Name

|

salt

|

|

Quantity

|

118.3 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@H]([C@H](C1=CC=CC=C1)O)NC

|

|

Name

|

(±)-2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C2C=CC(=NC2=N1)NC(CC(CCC(C)C)=O)C1=C(C(=O)O)C=CC=C1

|

|

Name

|

|

|

Quantity

|

1700 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

The organic solution is washed, at 20° C., with 400 cm3 of a 0.5N aqueous hydrochloric acid solution

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The organic phase is dehydrated by azeotropic distillation at 20° C. under reduced pressure (250 mm of mercury; 33.3 kPa)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The volume of the organic phase is adjusted to 1700 cm3 by addition of dry methylene chloride, 95.2 g of imidazole

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are then added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 20° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2 times 700 cm3 of distilled water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The methylene chloride is removed by distillation at atmospheric pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

while adding

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches 78° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

4 g of decolorizing charcoal in suspension in 20 cm3 of absolute ethanol are then added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The mixture is left for 30 minutes at 78° C.

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered while hot

|

WASH

|

Type

|

WASH

|

|

Details

|

The decolorizing charcoal is rinsed with 200 cm3 of ethanol at 77° C

|

WASH

|

Type

|

WASH

|

|

Details

|

The wash

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled, at a rate of 20° C./hour, to a temperature of 10° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The suspension is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The precipitate is washed with 3 times 140 cm3 of absolute ethanol at 10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa)

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The slightly yellow product obtained (68.9 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is recrystallized from 1400 cm3 of ethanol

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 10° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the suspension is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The precipitate is washed with 3 times 100 cm3 of absolute ethanol at 10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa)

|

|

Duration

|

16 h

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1CC(CCC(C)C)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 65.1 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05498716

Procedure details

118.3 g of the salt of (+)-ephedrine and (±)-2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid and 1700 cm3 of methylene chloride are introduced into a 2.5 liter reactor. The organic solution is washed, at 20° C., with 400 cm3 of a 0.5N aqueous hydrochloric acid solution and then with 400 cm3 of distilled water. The organic phase is dehydrated by azeotropic distillation at 20° C. under reduced pressure (250 mm of mercury; 33.3 kPa). The volume of the organic phase is adjusted to 1700 cm3 by addition of dry methylene chloride, 95.2 g of imidazole are then added and then, over 10 minutes, 25 cm3 of thionyl chloride. The suspension is heated at 40° C. for 30 minutes, then cooled to 20° C. and washed with 2 times 700 cm3 of distilled water. The methylene chloride is removed by distillation at atmospheric pressure while adding, to keep the volume constant, 2500 cm3 of absolute ethanol. When the temperature of the vapour reaches 78° C., the distillation is halted and 4 g of decolorizing charcoal in suspension in 20 cm3 of absolute ethanol are then added. The mixture is left for 30 minutes at 78° C. and then filtered while hot. The decolorizing charcoal is rinsed with 200 cm3 of ethanol at 77° C. The wash and the filtrate are combined and then cooled, at a rate of 20° C./hour, to a temperature of 10° C. The suspension is filtered. The precipitate is washed with 3 times 140 cm3 of absolute ethanol at 10° C. and then dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa). The slightly yellow product obtained (68.9 g) is recrystallized from 1400 cm3 of ethanol at reflux. After cooling to 10° C., the suspension is filtered. The precipitate is washed with 3 times 100 cm3 of absolute ethanol at 10° C. and then dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa). 65.1 g of (+)-2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone are thus obtained in the form of a fluffy white product whose characteristics are the following:

[Compound]

Name

salt

Quantity

118.3 g

Type

reactant

Reaction Step One

Name

(±)-2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C[C@@H](NC)[C@@H](O)C1C=CC=CC=1.[Cl:13][C:14]1[N:23]=[C:22]2[C:17]([CH:18]=[CH:19][C:20]([NH:24][CH:25]([C:34]3[CH:42]=[CH:41][CH:40]=[CH:39][C:35]=3[C:36](O)=[O:37])[CH2:26][C:27](=[O:33])[CH2:28][CH2:29][CH:30]([CH3:32])[CH3:31])=[N:21]2)=[CH:16][CH:15]=1>C(Cl)Cl>[Cl:13][C:14]1[N:23]=[C:22]2[C:17]([CH:18]=[CH:19][C:20]([N:24]3[CH:25]([CH2:26][C:27](=[O:33])[CH2:28][CH2:29][CH:30]([CH3:31])[CH3:32])[C:34]4[C:35](=[CH:39][CH:40]=[CH:41][CH:42]=4)[C:36]3=[O:37])=[N:21]2)=[CH:16][CH:15]=1

|

Inputs

Step One

[Compound]

|

Name

|

salt

|

|

Quantity

|

118.3 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@H]([C@H](C1=CC=CC=C1)O)NC

|

|

Name

|

(±)-2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C2C=CC(=NC2=N1)NC(CC(CCC(C)C)=O)C1=C(C(=O)O)C=CC=C1

|

|

Name

|

|

|

Quantity

|

1700 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

The organic solution is washed, at 20° C., with 400 cm3 of a 0.5N aqueous hydrochloric acid solution

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The organic phase is dehydrated by azeotropic distillation at 20° C. under reduced pressure (250 mm of mercury; 33.3 kPa)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The volume of the organic phase is adjusted to 1700 cm3 by addition of dry methylene chloride, 95.2 g of imidazole

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are then added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 20° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2 times 700 cm3 of distilled water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The methylene chloride is removed by distillation at atmospheric pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

while adding

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches 78° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

4 g of decolorizing charcoal in suspension in 20 cm3 of absolute ethanol are then added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The mixture is left for 30 minutes at 78° C.

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered while hot

|

WASH

|

Type

|

WASH

|

|

Details

|

The decolorizing charcoal is rinsed with 200 cm3 of ethanol at 77° C

|

WASH

|

Type

|

WASH

|

|

Details

|

The wash

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled, at a rate of 20° C./hour, to a temperature of 10° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The suspension is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The precipitate is washed with 3 times 140 cm3 of absolute ethanol at 10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa)

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The slightly yellow product obtained (68.9 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is recrystallized from 1400 cm3 of ethanol

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 10° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the suspension is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The precipitate is washed with 3 times 100 cm3 of absolute ethanol at 10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa)

|

|

Duration

|

16 h

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1CC(CCC(C)C)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 65.1 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |